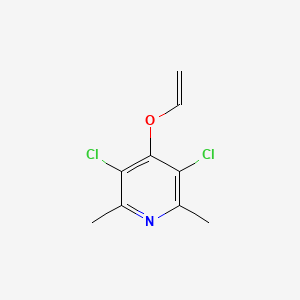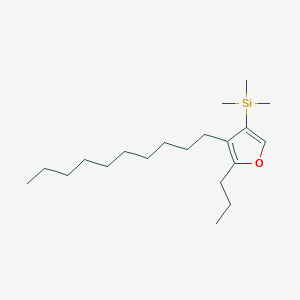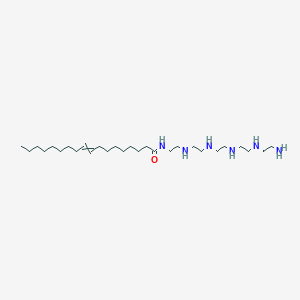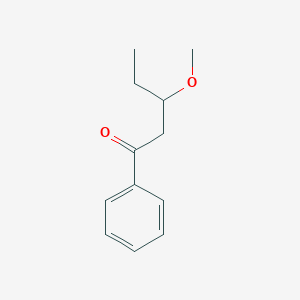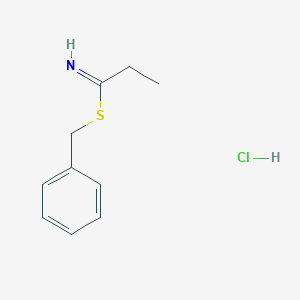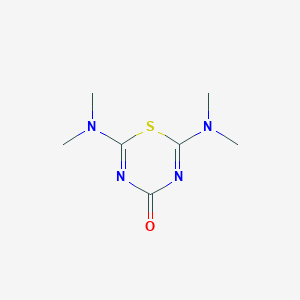
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, one sulfur atom, and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Stille and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF and toluene. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazines, which can have different functional groups attached to the ring
Applications De Recherche Scientifique
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an ATP-competitive kinase inhibitor, showing promise in the development of selective kinase inhibitors for therapeutic use.
Materials Science: The compound and its derivatives have been studied for their electronic properties, making them potential candidates for use in organic photovoltaics and other electronic devices.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- include:
- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one
- 3,5-Bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one
- 2-tert-Butylimino-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazin-4-one
Uniqueness
The uniqueness of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of dimethylamino groups enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135704-50-6 |
|---|---|
Formule moléculaire |
C7H12N4OS |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2,6-bis(dimethylamino)-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C7H12N4OS/c1-10(2)6-8-5(12)9-7(13-6)11(3)4/h1-4H3 |
Clé InChI |
HLXZTOSDZPXPOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=O)N=C(S1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
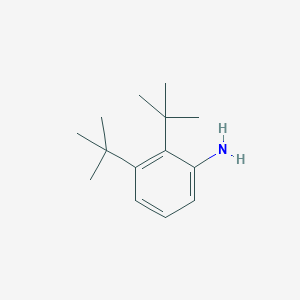
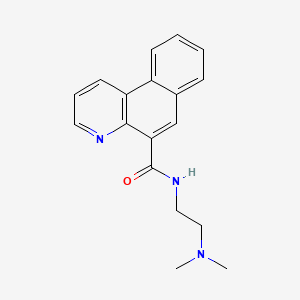

![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
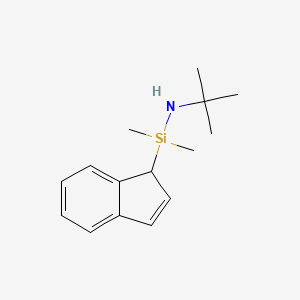
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)

